Benzyl 5-bromo-2-hydroxybenzoate
Overview
Description
Benzyl 5-bromo-2-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group attached to the 5-bromo-2-hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-bromo-2-hydroxybenzoate typically involves the esterification of 5-bromo-2-hydroxybenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
Esterification Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzyl 5-bromo-2-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products such as 5-azido-2-hydroxybenzoate or 5-thiocyanato-2-hydroxybenzoate.
Oxidation Reactions: Products such as 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoquinone.
Reduction Reactions: Products such as benzyl 5-bromo-2-hydroxybenzyl alcohol.
Scientific Research Applications
Benzyl 5-bromo-2-hydroxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties.
Material Science: It is utilized in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is employed in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl 5-bromo-2-hydroxybenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific molecular targets. For example, it can inhibit bacterial growth by interfering with cell wall synthesis or protein function. The exact molecular pathways involved can vary based on the specific biological system being studied.
Comparison with Similar Compounds
Benzyl 2-hydroxybenzoate: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-2-hydroxybenzoic acid: The free acid form, which can be used as a precursor in the synthesis of esters like Benzyl 5-bromo-2-hydroxybenzoate.
Benzyl 4-bromo-2-hydroxybenzoate: A positional isomer with the bromine atom at the 4-position instead of the 5-position.
Uniqueness: this compound is unique due to the specific positioning of the bromine atom, which can influence its chemical reactivity and biological activity. This positioning can make it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
benzyl 5-bromo-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-11-6-7-13(16)12(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRNODKHDGQLGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428933 | |
Record name | benzyl 5-bromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56529-67-0 | |
Record name | benzyl 5-bromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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